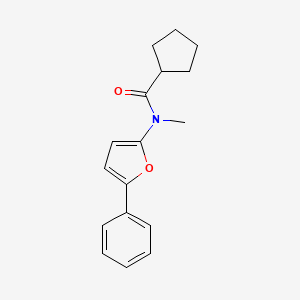![molecular formula C15H22N2O B12893402 Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- CAS No. 828928-54-7](/img/structure/B12893402.png)
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.352 g/mol . This compound is characterized by the presence of a benzenebutanamide backbone with a pyrrolidinylmethyl substituent, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- typically involves the reaction of benzenebutanamide with a pyrrolidine derivative. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often involve specific oxidants and additives to achieve the desired product selectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- can be compared with other similar compounds such as pyridine and pyrrole derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The uniqueness of Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]- lies in its specific substituent pattern and the resulting chemical behavior.
List of Similar Compounds
- Pyridine
- Pyrrole
- N-substituted piperidines
This detailed article provides a comprehensive overview of Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
| 828928-54-7 | |
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
4-phenyl-N-[[(2S)-pyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C15H22N2O/c18-15(17-12-14-9-5-11-16-14)10-4-8-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2,(H,17,18)/t14-/m0/s1 |
Clave InChI |
SLTHGGAORXGGDY-AWEZNQCLSA-N |
SMILES isomérico |
C1C[C@H](NC1)CNC(=O)CCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(NC1)CNC(=O)CCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



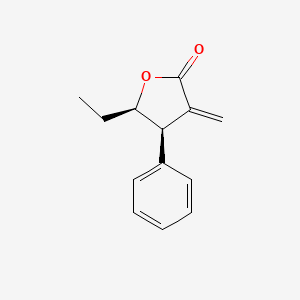
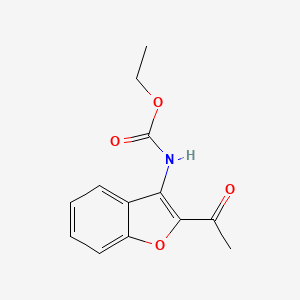
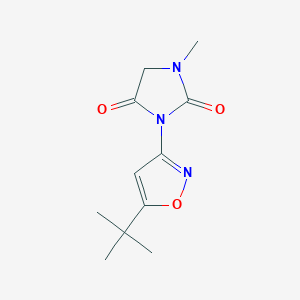
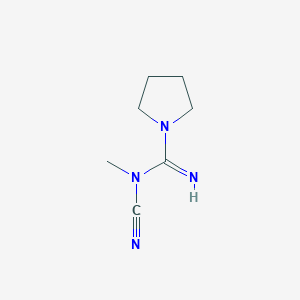
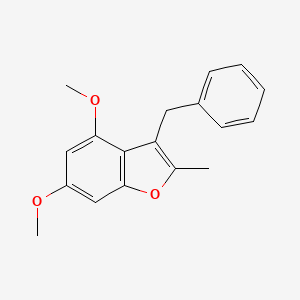
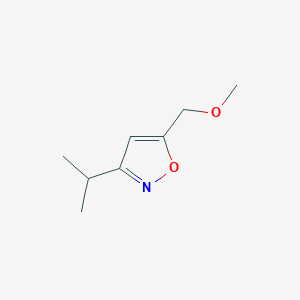
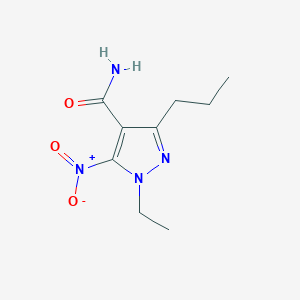
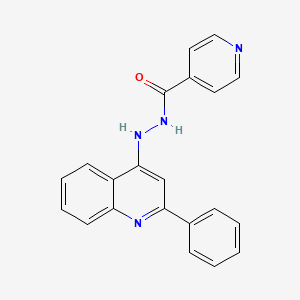
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12893384.png)

